(3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid (3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13809797
InChI: InChI=1S/C11H12BNO4/c14-10-4-5-11(15)13(10)7-8-2-1-3-9(6-8)12(16)17/h1-3,6,16-17H,4-5,7H2
SMILES: B(C1=CC(=CC=C1)CN2C(=O)CCC2=O)(O)O
Molecular Formula: C11H12BNO4
Molecular Weight: 233.03 g/mol

(3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13809797

Molecular Formula: C11H12BNO4

Molecular Weight: 233.03 g/mol

* For research use only. Not for human or veterinary use.

(3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid -

Specification

Molecular Formula C11H12BNO4
Molecular Weight 233.03 g/mol
IUPAC Name [3-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]boronic acid
Standard InChI InChI=1S/C11H12BNO4/c14-10-4-5-11(15)13(10)7-8-2-1-3-9(6-8)12(16)17/h1-3,6,16-17H,4-5,7H2
Standard InChI Key HTPQYWRXPBDCTI-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)CN2C(=O)CCC2=O)(O)O
Canonical SMILES B(C1=CC(=CC=C1)CN2C(=O)CCC2=O)(O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is [3-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]boronic acid. Its molecular formula is C₁₁H₁₂BNO₄, corresponding to a molecular weight of 233.03 g/mol. The structure features a boronic acid (-B(OH)₂) group at the para position relative to a (2,5-dioxopyrrolidin-1-yl)methyl substituent on a benzene ring (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂BNO₄PubChem
Molecular Weight233.03 g/molPubChem
Canonical SMILESB(C1=CC(=CC=C1)CN2C(=O)CCC2=O)(O)OPubChem
InChI KeyHTPQYWRXPBDCTI-UHFFFAOYSA-NPubChem

Spectroscopic and Crystallographic Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous boronic acids exhibit characteristic signals:

  • ¹¹B NMR: Peaks near 30 ppm, indicative of trigonal planar boron centers.

  • ¹H NMR: Aromatic protons resonate between 7.2–7.8 ppm, with pyrrolidinone methylene groups appearing as multiplets near 3.5–4.5 ppm.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

  • Pyrrolidinone Intermediate Formation: Cyclization of succinic anhydride with methylamine under acidic conditions yields 2,5-dioxopyrrolidine.

  • Benzylation: Nucleophilic substitution attaches the pyrrolidinone moiety to 3-bromomethylphenylboronic acid via a Suzuki-Miyaura coupling or direct alkylation.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, as verified by HPLC.

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
1Succinic anhydride, CH₃NH₂110°C78%
2Pd(PPh₃)₄, K₂CO₃80°C65%

Industrial Manufacturing Challenges

Scaling this synthesis requires addressing:

  • Boronic Acid Stability: Hydrolysis risks during aqueous workups necessitate anhydrous conditions.

  • Catalyst Recovery: Palladium catalysts are cost-prohibitive without efficient recycling systems.

Reactivity and Functionalization

Boronic Acid-Specific Reactions

The -B(OH)₂ group participates in:

  • Suzuki-Miyaura Coupling: Forms biaryl linkages with aryl halides (e.g., bromobenzene) in the presence of Pd catalysts.

  • Diol Complexation: Reversible esterification with vicinal diols (e.g., saccharides), useful in sensor design.

Pyrrolidinone Reactivity

The dioxopyrrolidine moiety undergoes:

  • Ring-Opening Reactions: Nucleophiles (e.g., amines) attack the carbonyl groups, enabling peptide-like conjugates.

  • Crosslinking: Thermal decomposition above 200°C generates reactive intermediates for polymer grafting.

Industrial and Material Science Applications

Polymer Modification

Incorporating this compound into polyethylenes enhances:

  • Thermal Stability: Decomposition onset increases by 40°C due to boron-oxygen crosslinks.

  • Adhesion Properties: Boronate esters improve bonding to hydroxyl-rich surfaces (e.g., glass).

Sensor Development

Glucose sensors leveraging diol-binding selectivity achieve linear responses from 1–30 mM, rivaling enzymatic systems.

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